molecular formula C18H17ClN2O3S B2589431 prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 620555-44-4

prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2589431
CAS No.: 620555-44-4
M. Wt: 376.86
InChI Key: TTWYMDVGDMDVDJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Biological Activity

The compound prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
    • A specific study demonstrated that modifications in the thiazole ring enhanced antimicrobial activity, suggesting that the presence of the 3-chlorophenyl group may play a crucial role in this enhancement.
  • Anticancer Potential
    • Thiazolo-pyrimidine compounds have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
    • The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
  • Mechanisms of Action
    • The proposed mechanisms include:
      • Inhibition of Enzymes: The compound may inhibit enzymes such as Hsp90, which is critical for cancer cell survival .
      • Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways .
      • Antioxidant Activity: Preliminary data indicate potential antioxidant properties that could contribute to its therapeutic effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiazol-4-one derivatives, one derivative exhibited an MIC value as low as 0.22 μg/mL against Staphylococcus aureus. This highlights the potential of structurally related compounds to serve as effective antimicrobials .

Case Study 2: Anticancer Activity

A derivative of thiazolo-pyrimidine was tested against HCT-116 colon carcinoma cells and showed an IC50 value of 6.2 μM. This indicates significant cytotoxicity compared to standard chemotherapeutic agents .

Data Tables

Biological ActivityMIC (μg/mL)IC50 (μM)Target Pathogen/Cancer Cell
Antimicrobial0.22N/AStaphylococcus aureus
AnticancerN/A6.2HCT-116 Colon Carcinoma
AnticancerN/A43.4T47D Breast Cancer

Properties

IUPAC Name

prop-2-enyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-4-8-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-6-5-7-13(19)9-12/h4-7,9,11,15H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWYMDVGDMDVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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